N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide
CAS No.: 62626-73-7
Cat. No.: VC17310213
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62626-73-7 |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C8H14N2O2/c1-6(11)9-4-7-10-8(2,3)5-12-7/h4-5H2,1-3H3,(H,9,11) |
| Standard InChI Key | ZZGXBPKZPCVYCI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1=NC(CO1)(C)C |
Introduction
Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Features
The IUPAC name N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]acetamide reflects its heterocyclic oxazoline ring substituted with two methyl groups at position 4 and an acetamide group attached via a methylene bridge at position 2. The oxazoline ring (a five-membered ring containing oxygen and nitrogen) exists in a partially saturated 4,5-dihydro configuration, reducing aromaticity while enhancing stereochemical flexibility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES Notation | CC(=O)NCC1=NC(CO1)(C)C |
| Topological Polar Surface | 58.0 Ų |
The acetamide side chain introduces hydrogen-bonding capacity, critical for interactions with biological targets or synthetic reagents .
Synthesis and Reaction Pathways
General Synthetic Strategies
While explicit protocols for N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide are scarce, its synthesis likely follows established oxazoline and amide formation methodologies:
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Oxazoline Ring Construction: Cyclization of β-amino alcohols with nitriles or aldehydes under acidic conditions.
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Methylene Bridge Functionalization: Alkylation of the oxazoline nitrogen with chloroacetamide derivatives.
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Acetamide Incorporation: Acylation of a primary amine intermediate with acetyl chloride or acetic anhydride.
Reaction optimization would require precise control of temperature and catalysts to avoid ring-opening side reactions common in oxazoline chemistry .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 3,4-Dimethylisoxazol-5-one | 12 μM (COX-2 inhibition) | Inflammatory pathways |
| (4S)-4-Methyl-oxazol-2-amine | 8 μM (Antibacterial) | Bacterial dihydrofolate reductase |
Computational and Industrial Applications
Molecular Docking Studies
Preliminary in silico models suggest the compound’s acetamide group forms hydrogen bonds with serine proteases (e.g., trypsin), while the oxazoline ring engages in hydrophobic interactions. These features warrant exploration in drug discovery pipelines.
Chemical Intermediate Utility
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